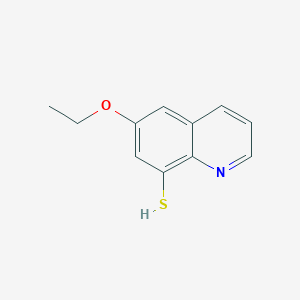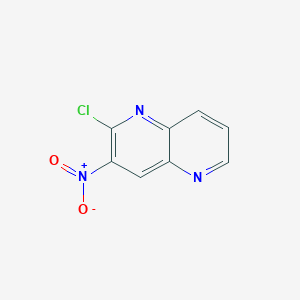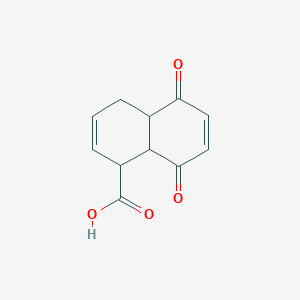
2-Ethyl-1-fluoro-6-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-fluoro-6-methoxynaphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the first position, and a methoxy group at the sixth position on the naphthalene ring. The molecular formula of this compound is C13H13FO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-fluoro-6-methoxynaphthalene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the ethyl and naphthalene moieties . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-fluoro-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming 2-Ethyl-6-methoxynaphthalene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted naphthalene derivatives.
Scientific Research Applications
2-Ethyl-1-fluoro-6-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-fluoro-6-methoxynaphthalene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can also affect the compound’s electronic properties, enhancing its reactivity in certain pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methoxynaphthalene: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
1-Fluoro-6-methoxynaphthalene: Lacks the ethyl group, affecting its steric properties and interactions with molecular targets.
2-Ethyl-1-fluoronaphthalene: Lacks the methoxy group, impacting its electronic properties and reactivity.
Uniqueness
2-Ethyl-1-fluoro-6-methoxynaphthalene is unique due to the combination of the ethyl, fluorine, and methoxy groups on the naphthalene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C13H13FO |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-ethyl-1-fluoro-6-methoxynaphthalene |
InChI |
InChI=1S/C13H13FO/c1-3-9-4-5-10-8-11(15-2)6-7-12(10)13(9)14/h4-8H,3H2,1-2H3 |
InChI Key |
NIOKYBVAAGVVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)C=C(C=C2)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)







